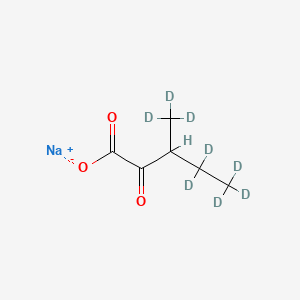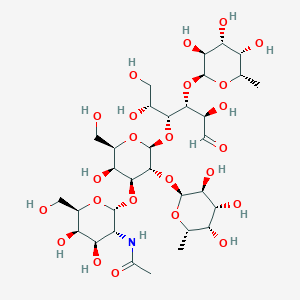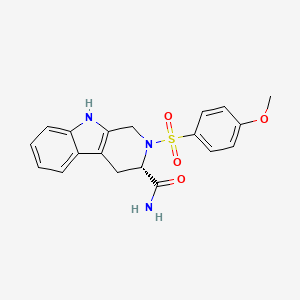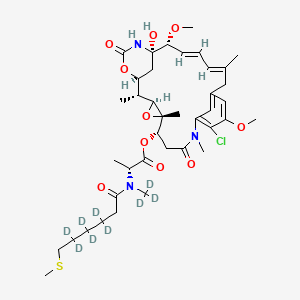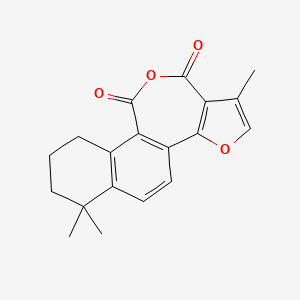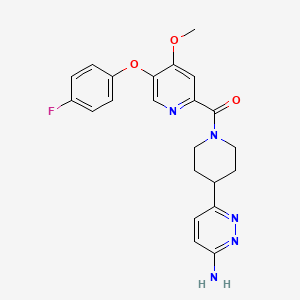
Trpc6-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trpc6-IN-3 is a compound known for its inhibitory effects on the transient receptor potential canonical 6 (TRPC6) channel. TRPC6 channels are non-selective cation channels that play a significant role in various physiological processes, including the regulation of calcium influx into cells. These channels are involved in numerous cellular functions and have been implicated in several diseases, such as kidney disease, pulmonary disease, and neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trpc6-IN-3 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and minimize waste. The process may also include purification steps such as crystallization, distillation, or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Trpc6-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
Trpc6-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the TRPC6 channel and its role in various chemical processes.
Biology: Helps in understanding the physiological and pathological roles of TRPC6 channels in cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating diseases associated with TRPC6 channel dysfunction, such as kidney disease and pulmonary hypertension.
Industry: Utilized in the development of new pharmacological agents targeting TRPC6 channels.
Mécanisme D'action
Trpc6-IN-3 exerts its effects by inhibiting the TRPC6 channel, thereby regulating calcium influx into cells. The inhibition of TRPC6 channels affects various cellular processes, including cell proliferation, migration, and survival. The molecular targets and pathways involved include the phospholipase C pathway, which produces diacylglycerol, a second messenger that activates TRPC6 channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
BTDM: A high-affinity antagonist for the TRPC6 channel.
TRPC3-IN-1: An inhibitor of the TRPC3 channel, which shares structural and functional similarities with TRPC6.
TRPC7-IN-2: An inhibitor of the TRPC7 channel, another member of the TRPC subfamily.
Uniqueness
Trpc6-IN-3 is unique in its high specificity and potency as a TRPC6 channel inhibitor. It has been shown to effectively modulate TRPC6 activity, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Numéro CAS |
2311863-36-0 |
|---|---|
Formule moléculaire |
C22H22FN5O3 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[5-(4-fluorophenoxy)-4-methoxypyridin-2-yl]methanone |
InChI |
InChI=1S/C22H22FN5O3/c1-30-19-12-18(25-13-20(19)31-16-4-2-15(23)3-5-16)22(29)28-10-8-14(9-11-28)17-6-7-21(24)27-26-17/h2-7,12-14H,8-11H2,1H3,(H2,24,27) |
Clé InChI |
JUALOUHZJJERQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1OC2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=NN=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
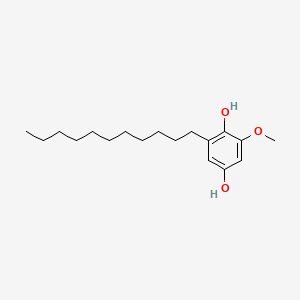
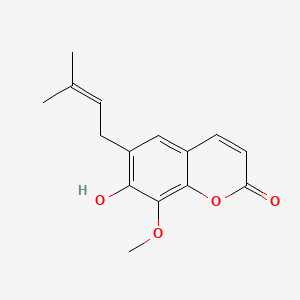

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
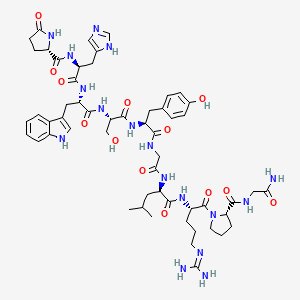
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)

